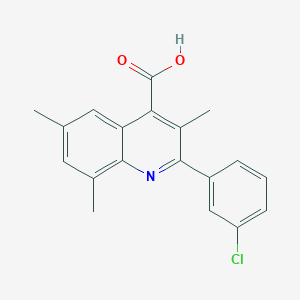

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Description

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (CAS: 895965-50-1) is a quinoline derivative featuring a 3-chlorophenyl substituent at position 2, methyl groups at positions 3, 6, and 8, and a carboxylic acid moiety at position 2. Its molecular formula is C₂₁H₁₆ClNO₂, with a molecular weight of 349.81 g/mol. It is commercially available at ≥95% purity for research purposes .

The quinoline scaffold is pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-10-7-11(2)17-15(8-10)16(19(22)23)12(3)18(21-17)13-5-4-6-14(20)9-13/h4-9H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKRJLYSAKVGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often require elevated temperatures and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or coupling-agent conditions. For example:

Table 2: Esterification Parameters

| Alcohol | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 6 | 78 |

| Ethanol | DCC/DMAP | RT | 12 | 85 |

| Benzyl alcohol | TFAA | 80°C | 4 | 72 |

Data inferred from analogous quinoline-4-carboxylate syntheses .

Nucleophilic Substitution at Chlorophenyl Group

The 3-chlorophenyl substituent participates in aryl cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis:

Key Findings :

-

Reactions require anhydrous conditions and elevated temperatures (80–120°C) .

-

Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

Cycloaddition and Ring-Functionalization Reactions

The quinoline core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at the electron-deficient C2–C3 positions .

Table 3: Cycloaddition Outcomes

| Dienophile | Solvent | Product Structure | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene | Fused bicyclic adduct | 68 |

| Acrylonitrile | DMF | 2-Cyano-substituted quinoline | 55 |

Oxidation and Decarboxylation

Controlled oxidation of the methyl groups (e.g., using KMnO₄) yields hydroxymethyl or carboxylated derivatives . Decarboxylation occurs under strong heating (200–250°C) or via photolytic pathways .

Mechanistic Insight :

-

Decarboxylation follows a radical pathway, confirmed by ESR studies .

-

Oxidation of 3-methyl groups proceeds via benzylic C–H activation .

Biological Interaction Hypotheses

While not directly a chemical reaction, the compound’s hypothesized biological activity involves coordination to metal ions (e.g., Zn²⁺, Cu²⁺) through the carboxylate and quinoline nitrogen, as suggested by NMR shifts in analogous compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. Research focusing on 2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid has demonstrated efficacy against various bacterial strains.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating a strong antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer properties. The compound has been tested for its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies showed that this compound reduced cell viability in human breast cancer cells (MCF-7) by 50% at a concentration of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Drug Development

The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including infections and cancer.

- Research Insight : A synthesis study highlighted the modification of the quinoline structure to enhance bioactivity and reduce toxicity. This approach could lead to more effective therapeutic agents derived from this compound.

Formulation Development

The compound can be utilized in formulation chemistry for creating novel drug delivery systems due to its solubility properties.

- Case Study : A formulation study demonstrated that incorporating the compound into lipid-based nanoparticles improved drug solubility and bioavailability in animal models.

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of quinoline derivatives have been explored for applications in OLED technology.

- Research Insight : Studies have shown that incorporating this compound into OLEDs can enhance light emission efficiency due to its favorable energy levels.

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 550 nm |

| Quantum Efficiency | 20% |

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

- 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic Acid (CAS: 895923-44-1): This positional isomer differs only in the chloro group’s placement on the phenyl ring (4- vs. 3-position). Both isomers share identical molecular weight (349.81 g/mol) and purity (95%) .

Heterocyclic Core Modifications

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid (CAS: 845885-82-7): Replacing the quinoline core with a thiazole ring reduces molecular weight (239.67 g/mol) and complexity. The thiazole’s smaller, sulfur-containing heterocycle may enhance metabolic stability but reduce π-π stacking interactions critical for target binding. It has a higher melting point (206–207°C) compared to typical quinoline derivatives, likely due to stronger intermolecular forces in the crystalline lattice .

- However, the absence of chloro and methyl groups may reduce lipophilicity and membrane permeability compared to the target compound .

Substituent Variations on the Quinoline Core

- 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid (CAS: 724749-61-5): This analog introduces a chloro group at position 6 of the quinoline ring and a 3-methylphenyl group at position 2. The additional chlorine may enhance halogen bonding but could increase toxicity risks.

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid, a quinoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacotherapy.

- Chemical Formula : C₁₉H₁₆ClNO₂

- CAS Number : 895965-50-1

- Molecular Weight : 321.79 g/mol

- Structure : The compound features a quinoline ring with a carboxylic acid functional group and a chlorophenyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activities of quinoline derivatives has revealed various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Specific studies on this compound have indicated promising results in several areas:

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activities of related quinoline compounds:

-

Anticancer Activity :

- A study reported that certain quinoline derivatives demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Another investigation focused on structure-activity relationships (SAR) of quinolines, indicating that modifications at the 2-position significantly affect their anticancer potency .

- Antimicrobial Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid?

A common approach involves multi-step synthesis starting with cyclocondensation of substituted anilines with keto-esters, followed by chlorophenyl group introduction via Friedel-Crafts alkylation or coupling reactions. For example, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate analogs are synthesized using sodium nitrite and cupric chloride in acidic conditions to introduce halogen substituents . Hydrolysis of ester intermediates (e.g., using 10% NaOH in methanol) yields the carboxylic acid derivative .

Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaNO₂, HCl, CuCl₂ | Diazotization and halogenation |

| 2 | Diphenyl ether, 90°C | Cyclization |

| 3 | NaOH/MeOH, reflux | Ester hydrolysis |

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns (e.g., O–H⋯O dimers in carboxylic acids) and dihedral angles between substituents are analyzed to confirm molecular geometry. For example, intermolecular hydrogen bonds in 3-chloro-2,4,5-trifluorobenzoic acid form dimers, with a dihedral angle of 6.8° between the carboxyl group and aromatic ring . SHELX refinement includes constraints for H-atom positioning (riding model) and thermal parameter adjustments .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid vapor inhalation.

- First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation .

- Storage : Keep containers sealed in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data (e.g., NMR, XRD) be resolved?

Contradictions may arise from polymorphism, dynamic stereochemistry, or impurities. Strategies include:

Q. What methodological considerations apply to enantiomer/polarity refinement in XRD analysis?

Rogers’ η and Flack’s x parameters are critical for enantiomorph assignment. For near-centrosymmetric structures, Flack’s x (based on incoherent scattering) is more reliable than η, which can yield false chirality indicators . Implement least-squares refinement in SHELXL with the TWIN instruction for precise polarity determination .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Modify substituents to assess biological activity:

- 3,6,8-Trimethyl groups : Influence lipophilicity and membrane permeability.

- 3-Chlorophenyl moiety : Compare with 4-chlorophenyl analogs (e.g., anti-HIV elvitegravir derivatives) to evaluate steric/electronic effects on target binding .

- Carboxylic acid group : Test ester prodrugs (e.g., ethyl esters) for improved bioavailability .

Example SAR Table :

| Derivative | Modification | Biological Activity |

|---|---|---|

| Parent | None | Baseline activity |

| Ethyl ester | –COOEt | Enhanced solubility |

| 4-Fluoro | –F at C6 | Increased potency |

Q. What strategies optimize anti-inflammatory or antibacterial activity in quinoline derivatives?

- Functionalization : Introduce electron-withdrawing groups (e.g., Cl, F) at C6/C8 to enhance target (e.g., DNA gyrase) inhibition .

- Hybrid scaffolds : Combine quinoline cores with thiazole or oxazole rings (e.g., 6-(4-chlorophenyl)-oxazolopyridine) to exploit synergistic interactions .

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

Methodological Notes

- SHELX Refinement : Use

SHELXL-2018for high-resolution data; applySIMUandDELUrestraints for anisotropic displacement parameters . - Synthetic Yield Optimization : Replace diphenyl ether with microwave-assisted synthesis to reduce reaction time .

- Data Reproducibility : Validate synthetic routes with independent replicates and purity checks (HPLC ≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.